Timosaponin A-III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La Filiferina B tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto de referencia en el estudio de saponinas esteroidales y sus derivados.

Biología: Investigado por su papel en los procesos celulares como la autofagia y la apoptosis.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Mecanismo De Acción

La Filiferina B ejerce sus efectos a través de múltiples dianas y vías moleculares:

Actividad Antitumoral: Induce la apoptosis en las células cancerosas inhibiendo la vía mTORC1 e induciendo estrés del retículo endoplásmico.

Efectos Neuroprotectores: Mejora la memoria y la función cognitiva aumentando los niveles de neurotransmisores como la noradrenalina, la dopamina y la serotonina en el cerebro.

Actividad Antiinflamatoria: Reduce la inflamación modulando la expresión de citocinas proinflamatorias.

Análisis Bioquímico

Biochemical Properties

Timosaponin A-III has been found to interact with various enzymes and proteins. It inhibits U46619-induced rat platelet aggregation, showing superior selectivity for the thromboxane prostaglandin (TP) receptor . It also targets Gq-mediated PLC/PKC signaling from the TP receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the viability of Jurkat cells in a time- and dose-dependent manner, and induces apoptosis of Jurkat cells . It also inhibits UVB-induced cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) transcription level and protein expression in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces autophagy in HeLa cells followed by apoptotic cell death . It also reverses multi-drug resistance in human chronic myelogenous leukemia K562/ADM cells via downregulation of MDR1 and MRP1 expression by inhibiting the PI3K/Akt signaling pathway .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits a reversal effect on the drug resistance of K562/ADM cells . It also induces stronger in vitro antiplatelet activity and in vivo antithrombotic effects .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce body weight gain and food intake, improve glucose tolerance, lipid profiles, and mitigate hepatic steatosis . It also prolonged tail bleeding time, reduced the mortality of animals with acute pulmonary thromboembolism, and significantly reduced venous thrombus weight .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the phosphoinositide 3-kinase/Akt/mechanistic target of rapamycin kinase pathway . It also preferentially targets Gq-mediated PLC/PKC signaling from the TP receptor .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has low permeability and solubility, which may limit its application .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Filiferina B se puede sintetizar mediante la extracción y purificación de los rizomas de Anemarrhena asphodeloides . El proceso implica varios pasos:

Extracción: Los rizomas secos se muelen hasta obtener un polvo fino y se someten a extracción con disolventes utilizando metanol o etanol.

Métodos de Producción Industrial

La producción industrial de Filiferina B implica procesos de extracción y purificación a gran escala. Los rizomas se cosechan, se secan y se procesan a granel. La extracción con disolventes se realiza utilizando disolventes de grado industrial, seguida de una purificación cromatográfica a gran escala . El producto final se somete entonces a medidas de control de calidad para garantizar la pureza y la uniformidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

La Filiferina B experimenta varias reacciones químicas, incluyendo:

Oxidación: La Filiferina B se puede oxidar para formar diferentes derivados.

Sustitución: La Filiferina B puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Halogenos, agentes alquilantes.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Filiferina B, cada uno con actividades biológicas únicas .

Comparación Con Compuestos Similares

La Filiferina B es única entre las saponinas esteroidales debido a sus actividades biológicas específicas y su estructura molecular. Compuestos similares incluyen:

Timosaponina A-I: Otra saponina esteroidal con efectos antitumorales y neuroprotectores similares.

Timosaponina B-II: Conocida por sus propiedades antiinflamatorias y antidiabéticas.

Sarsasapogenina: La parte aglicona de la Filiferina B, que también exhibe varias actividades biológicas.

La Filiferina B destaca por su potente actividad antitumoral y su capacidad para inducir la autofagia y la apoptosis selectivamente en las células cancerosas .

Propiedades

Número CAS |

41059-79-4 |

|---|---|

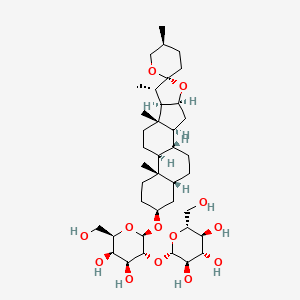

Fórmula molecular |

C39H64O13 |

Peso molecular |

740.9 g/mol |

Nombre IUPAC |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |

Clave InChI |

MMTWXUQMLQGAPC-VDEILISOSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

SMILES isomérico |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Apariencia |

Solid powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

timosaponin A3 timosaponin AIII |

Origen del producto |

United States |

Q1: What are the primary molecular targets of Timosaponin A-III?

A1: Research suggests that this compound interacts with multiple cellular targets, including:

- Sterol regulatory element-binding protein-1 (SREBP-1): this compound inhibits SREBP-1 activation, leading to reduced expression of fatty acid synthases (FASN and ACC), ultimately controlling the growth of pancreatic cancer cells. []

- PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival. This inhibition has been observed in various cancer cell lines, including human chronic myelogenous leukemia (CML) cells and T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells. [, ]

- Nuclear factor-κB (NF-κB) and p38 Signaling: Studies indicate that this compound can inhibit the activation of NF-κB and p38 signaling pathways in TNF-α stimulated microglia and neuroblastoma cells, suggesting potential therapeutic benefits for neurodegenerative diseases associated with inflammation. []

Q2: How does this compound induce autophagy?

A2: this compound induces autophagy through a distinct mechanism compared to conventional inducers like rapamycin. It stimulates the formation of large autophagic vacuoles enriched with endosomal membranes, multivesicular bodies, and cholesterol. These vacuoles effectively capture ubiquitinated proteins, promoting the clearance of protein aggregates, particularly in cells with impaired proteasome function. []

Q3: What is the role of this compound in apoptosis?

A3: this compound induces apoptosis in various cancer cell lines through multiple mechanisms. These include cell cycle arrest at G0/G1 and G2/M phases, downregulation of cell cycle regulatory proteins (cyclin A, cyclin B1, CDK2, CDK4), and activation of caspases. Additionally, it promotes the expression of pro-apoptotic protein Bax while suppressing anti-apoptotic Bcl-2. [, , ]

Q4: Does this compound influence drug resistance in cancer cells?

A4: Yes, this compound has shown potential in reversing multi-drug resistance (MDR) in human CML K562/ADM cells. It achieves this by downregulating the expression and function of drug efflux transporters P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). This downregulation is linked to the inhibition of the PI3K/Akt signaling pathway. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C45H76O17 and a molecular weight of 897.06 g/mol. []

Q6: What are the key structural features of this compound?

A6: this compound is a steroidal saponin with a spirostane-type structure. It consists of a sarsasapogenin aglycone linked to a disaccharide moiety composed of glucose and galactose. The sugar chain is attached at the C-3 position of the aglycone. [, ]

Q7: What is the bioavailability of this compound?

A7: this compound exhibits low oral bioavailability, estimated to be around 9.18% in rats. This low bioavailability is attributed to its poor permeability and solubility. []

Q8: How is this compound absorbed and distributed in the body?

A8: this compound demonstrates low permeability across intestinal segments, suggesting limited absorption. Its transport is significantly influenced by P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from cells. []

Q9: What are the preclinical findings supporting the anticancer potential of this compound?

A9: Preclinical studies have shown that this compound exhibits anticancer effects in various cancer cell lines, including colon, pancreatic, and leukemia cells. These effects are mediated through multiple mechanisms such as:* Inhibition of cell proliferation: this compound effectively inhibits the growth of various cancer cell lines, including human colorectal cancer HCT-15 cells and pancreatic cancer BxPC-3 cells. [, ]* Induction of apoptosis: this compound triggers apoptosis in cancer cells, leading to their programmed death. This has been demonstrated by increased DNA fragmentation, activation of caspases, and changes in the expression of apoptosis-related proteins. [, ]* Suppression of tumor growth in vivo: In animal models, this compound significantly reduced tumor growth in athymic nude mice implanted with human colorectal cancer HCT-15 cells, without causing significant toxicity. []

Q10: What evidence supports the anti-diabetic potential of this compound?

A10: Research suggests that this compound might have anti-diabetic effects through these mechanisms:

- Stimulation of GLP-1 Secretion: In NCI-H716 cells, this compound stimulates the release of glucagon-like peptide 1 (GLP-1) by activating protein kinase A catalytic subunit (PKAc) and 5′-AMP-activated protein kinase (AMPK). []

- Inhibition of Lipid Accumulation: this compound effectively reduces lipid accumulation in 3T3-L1 adipocytes, suggesting its potential in addressing obesity. []

- Improvement in Glucose Tolerance and Lipid Profiles: In high-fat diet (HFD)-induced mice, this compound administration significantly reduced body weight gain, improved glucose tolerance, and improved lipid profiles, indicating its potential in managing obesity and diabetes. []

Q11: Are there any preclinical studies demonstrating the neuroprotective effects of this compound?

A11: While more research is needed, studies using rat serum containing this compound have shown potential in protecting PC12 cells from amyloid beta-protein (Aβ)-induced neurotoxicity. This protection is thought to be partially mediated through the mitogen-activated protein kinase (MAPK) and estrogen receptor pathways. [, ]

Q12: How stable is this compound under different storage conditions?

A12: While specific data on the stability of this compound under various conditions is limited in the provided research, steroidal saponins are generally susceptible to degradation under conditions of high temperature, humidity, and acidic pH. Further research is required to fully characterize its stability profile.

Q13: Are there any formulation strategies to enhance the bioavailability of this compound?

A13: The low bioavailability of this compound due to poor solubility and permeability necessitates the development of improved drug delivery systems. Potential strategies to enhance its bioavailability include:

Q14: What analytical techniques are commonly used for the identification and quantification of this compound?

A14: Several analytical methods have been employed for the analysis of this compound, including:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detection (ELSD), and mass spectrometry (MS), has been widely used for the separation, identification, and quantification of this compound in plant extracts and biological samples. [, , , , , , ]

- Ultra-high performance liquid chromatography (UHPLC): UHPLC, offering higher resolution and sensitivity compared to conventional HPLC, has been increasingly utilized for the analysis of this compound, particularly in complex matrices. [, ]

- Mass spectrometry (MS): MS techniques, such as triple quadrupole MS (QqQ-MS) and quadrupole time-of-flight MS (Q-TOF-MS), provide accurate mass measurements and fragmentation patterns, enabling the structural characterization and confirmation of this compound. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.